molecular formula C12H9BrF4N2O2 B455310 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](2-bromophenyl)methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](2-bromophenyl)methanone

Cat. No.: B455310
M. Wt: 369.11g/mol
InChI Key: OEWWEBSFINVOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone is a synthetic organic compound with potential applications in various fields of chemistry and biology This compound features a pyrazole ring substituted with difluoromethyl and hydroxy groups, and a bromophenyl group attached to the methanone moiety

Properties

Molecular Formula

C12H9BrF4N2O2

Molecular Weight

369.11g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-bromophenyl)methanone

InChI

InChI=1S/C12H9BrF4N2O2/c13-7-4-2-1-3-6(7)10(20)19-12(21,11(16)17)5-8(18-19)9(14)15/h1-4,9,11,21H,5H2

InChI Key

OEWWEBSFINVOGS-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC=C2Br)C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC=C2Br)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of difluoromethyl and hydroxy groups. The final step involves the attachment of the bromophenyl group to the methanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is often optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The methanone moiety can be reduced to form alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the methanone moiety can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone apart is its unique combination of functional groups and its potential for diverse applications. The presence of difluoromethyl and hydroxy groups on the pyrazole ring, along with the bromophenyl methanone moiety, provides a distinct chemical profile that can be exploited for various scientific and industrial purposes.

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